
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid group attached to a 3-chlorophenyl ring and a cyclohexyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester typically involves the reaction of 3-chlorophenyl isocyanate with cyclohexanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:
3-chlorophenyl isocyanate+cyclohexanol→Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reactants but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a solvent like ethanol or methanol.
Major Products Formed
Hydrolysis: Yields 3-chlorophenyl carbamic acid and cyclohexanol.
Substitution: Yields substituted carbamates depending on the nucleophile used.
科学研究应用
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a prodrug or in drug delivery systems.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
相似化合物的比较
Similar Compounds
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
- Carbamic acid, 3-chlorophenyl-, methyl ester
Comparison
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester is unique due to the presence of the cyclohexyl ester group, which imparts different physical and chemical properties compared to its ethyl and methyl counterparts. The cyclohexyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other esters may not be as effective.
属性
CAS 编号 |
116373-55-8 |
|---|---|
分子式 |
C13H16ClNO2 |
分子量 |
253.72 g/mol |
IUPAC 名称 |
cyclohexyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) |
InChI 键 |
ILBAXXVDXITICM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)

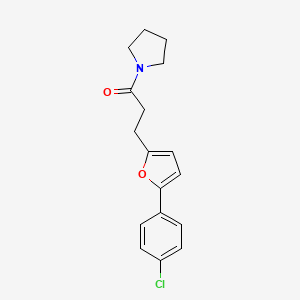
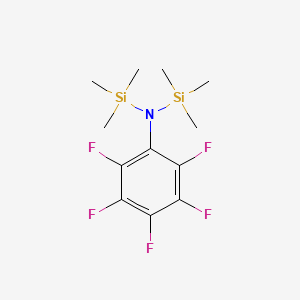

![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)
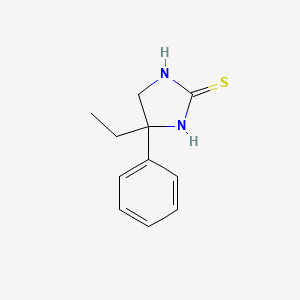
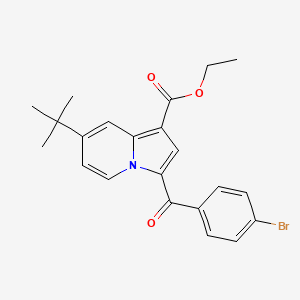
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)
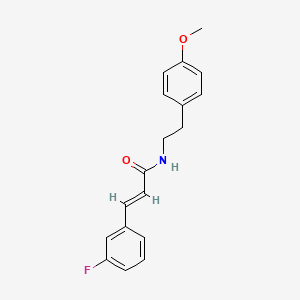
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)

